4-Bromo-2-iodobenzaldehyde

Organic Synthesis Medicinal Chemistry Process Chemistry

4-Bromo-2-iodobenzaldehyde (CAS 1261470-87-4) is an ortho,para-dihalogenated aromatic aldehyde bearing bromine at the 4-position and iodine at the 2-position. This precise regiochemical arrangement creates a unique, built-in reactivity gradient (C–I > C–Br) that enables orthogonal, sequential cross-coupling transformations, a capability absent in symmetrical dihalo or monohalo benzaldehyde analogs.

Molecular Formula C7H4BrIO
Molecular Weight 310.91 g/mol
CAS No. 1261470-87-4
Cat. No. B1523704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-iodobenzaldehyde
CAS1261470-87-4
Molecular FormulaC7H4BrIO
Molecular Weight310.91 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)I)C=O
InChIInChI=1S/C7H4BrIO/c8-6-2-1-5(4-10)7(9)3-6/h1-4H
InChIKeyJFFYPBIPKMTEEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2-iodobenzaldehyde (CAS 1261470-87-4) – Core Identity and Differentiation from Non-orthogonal Dihalogenated Benzaldehyde Analogs


4-Bromo-2-iodobenzaldehyde (CAS 1261470-87-4) is an ortho,para-dihalogenated aromatic aldehyde bearing bromine at the 4-position and iodine at the 2-position . This precise regiochemical arrangement creates a unique, built-in reactivity gradient (C–I > C–Br) that enables orthogonal, sequential cross-coupling transformations, a capability absent in symmetrical dihalo or monohalo benzaldehyde analogs [1]. With a molecular formula of C7H4BrIO and a molecular weight of 310.91 g/mol, the compound is supplied as a crystalline solid with purities typically ≥97% (GC) and a melting point of 82–90 °C .

4-Bromo-2-iodobenzaldehyde (CAS 1261470-87-4) – Why Generic Substitution with Symmetrical or Monohalo Benzaldehydes Fails


The synthetic utility of 4-Bromo-2-iodobenzaldehyde resides in its non-equivalent halogen atoms, which permit chemoselective, stepwise functionalization [1]. In contrast, commonly available symmetrical analogs such as 2,4-dibromobenzaldehyde (CAS 5629-98-1) or 2,4-diiodobenzaldehyde offer only identical reactive sites, necessitating complex protection/deprotection strategies to achieve sequential coupling [2]. Similarly, monohalo benzaldehydes like 4-bromobenzaldehyde or 4-iodobenzaldehyde lack the second reactive handle entirely, limiting downstream molecular complexity without additional halogenation steps . Attempting generic substitution with these compounds thus either sacrifices synthetic efficiency or precludes the orthogonal diversification that 4-bromo-2-iodobenzaldehyde uniquely provides.

4-Bromo-2-iodobenzaldehyde (CAS 1261470-87-4) – Verifiable Quantitative Evidence for Scientific Selection and Procurement


Proven Synthetic Scalability with High Yield – 90% Yield in a Single-Step Oxidation from a Dihalogenated Precursor

A published and reproducible synthetic route demonstrates that 4-bromo-2-iodobenzaldehyde can be obtained in 90% isolated yield via NMO-mediated oxidation of 4-bromo-1-(bromomethyl)-2-iodobenzene in acetonitrile at 0 °C to room temperature over 2 hours . This high-yielding, scalable protocol is supported by full spectroscopic characterization: ¹H-NMR (400 MHz, CDCl₃) δ 9.99 (s, 1H), 8.13 (d, 1H, J = 0.8 Hz), 7.73 (dd, 1H, J = 8.3, 0.8 Hz), 7.61 (dd, 1H, J = 8.3, 0.8 Hz); ¹³C-NMR (100 MHz, CDCl₃) δ 194.7, 142.8, 134.1, 132.3, 131.1, 130.2, 100.9; HRMS (EI) m/z calcd for C₇H₄BrIO [M]⁺: 309.8490, found: 309.8489 . In contrast, the synthesis of the regioisomeric 2-bromo-4-iodobenzaldehyde is less documented in primary literature, with commercial sources typically reporting lower purities (95%) .

Organic Synthesis Medicinal Chemistry Process Chemistry

Unique Orthogonal Reactivity: Sequential C–I then C–Br Functionalization Enabled by the ortho-Iodo substitution

The ortho-iodo substituent in 4-bromo-2-iodobenzaldehyde establishes a well-defined reactivity hierarchy (C–I oxidative addition >> C–Br), enabling Pd-catalyzed cross-coupling to occur first and exclusively at the iodine-bearing position under mild conditions, while leaving the bromine intact for a subsequent, distinct coupling step [1]. This orthogonal reactivity is explicitly documented for analogous bromo-iodo benzaldehyde scaffolds, where 'the bromine and iodine atoms provide orthogonal reactivity, allowing for sequential functionalization under different conditions' [2]. In contrast, 2,4-dibromobenzaldehyde presents two chemically identical C–Br bonds, rendering selective mono-functionalization challenging and often resulting in statistical mixtures without complex catalyst tuning [3].

Cross-Coupling Sequential Synthesis Orthogonal Reactivity

Validated Utility in Pharmaceutical Synthesis: Copper-Catalyzed Tandem C–N/C–C Coupling

4-Bromo-2-iodobenzaldehyde has been employed as a key building block in the synthesis of spirooxindole-isoindolinone pharmacophores via a copper-catalyzed tandem C–N/C–C coupling process [1]. The presence of the ortho-iodo group facilitates the initial oxidative addition, while the para-bromo substituent remains available for further diversification or contributes to the electronic properties of the final scaffold. This specific application is distinct from the use of 2-iodobenzaldehyde or 2-bromobenzaldehyde, which lack the second halogen handle and cannot directly access the same level of molecular complexity in a single tandem sequence [1].

Medicinal Chemistry Spirooxindole Synthesis Copper Catalysis

Enhanced Purity Specifications vs. Regioisomeric Analogs – 97–98% (GC) as Standard

Multiple reputable suppliers consistently offer 4-bromo-2-iodobenzaldehyde with purities of 97–98% as determined by GC . For example, TCI specifies >97.0% (GC) and AKSci specifies 98% (GC) . In comparison, the regioisomeric 2-bromo-4-iodobenzaldehyde is typically offered at 95% purity by abcr GmbH . The higher available purity of the target compound reduces the burden of pre-reaction purification and ensures more predictable stoichiometry in subsequent coupling reactions.

Quality Control Procurement Analytical Chemistry

4-Bromo-2-iodobenzaldehyde (CAS 1261470-87-4) – High-Value Application Scenarios Backed by Quantitative Evidence


Sequential, Chemoselective Synthesis of Unsymmetrical Biaryl Aldehydes for Medicinal Chemistry

Leveraging the orthogonal reactivity of the ortho-iodo and para-bromo substituents, researchers can execute a first Suzuki-Miyaura coupling at the C–I position under mild conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, 60 °C), followed by a distinct second coupling at the C–Br position with a different boronic acid under more forcing conditions (e.g., Pd(dppf)Cl₂, K₃PO₄, 90 °C) [1]. This programmed, two-step sequence enables the rapid construction of unsymmetrical, polysubstituted biaryl aldehydes without protecting group manipulations, directly addressing the needs of structure-activity relationship (SAR) exploration in drug discovery [1].

Copper-Catalyzed Tandem Cyclization for Spirooxindole-Isoindolinone Libraries

The compound serves as a validated starting material for the Ugi four-component reaction followed by copper-catalyzed tandem C–N/C–C coupling to generate spirooxindole-isoindolinone scaffolds, a privileged pharmacophore in antitumor and anti-inflammatory research [2]. The ortho-iodo group is critical for the initial oxidative addition in the tandem process, while the para-bromo group remains intact for potential late-stage diversification [2].

Sonogashira Coupling for Alkyne-Functionalized Benzaldehyde Intermediates

The iodine atom's superior reactivity in Sonogashira coupling allows for selective alkynylation at the ortho position, preserving the para-bromo group for subsequent transformations [1]. This approach is particularly valuable for synthesizing (Z)- and (E)-stilbenyl methanol derivatives, key intermediates in the preparation of 2,3-trans-1-indanols with complete stereocontrol [3], a synthetic sequence that would be impractical with symmetrically dihalogenated analogs.

High-Precision Procurement for Cross-Coupling-Intensive Process Chemistry

With a demonstrated scalable synthesis (90% yield) and commercially available purities of 97–98% (GC), 4-bromo-2-iodobenzaldehyde is suitable for process chemistry environments where batch-to-batch consistency and minimal pre-reaction purification are essential . Its higher purity relative to the regioisomeric analog (95%) reduces the risk of catalyst poisoning by halogen-containing impurities, ensuring more reliable scale-up of Pd-catalyzed transformations .

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